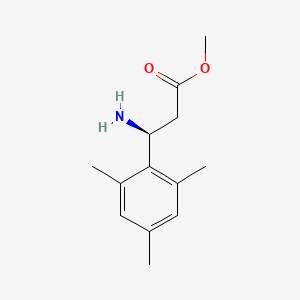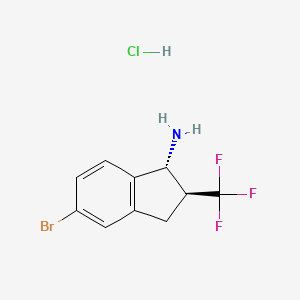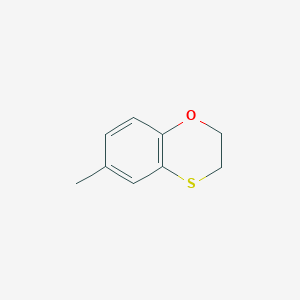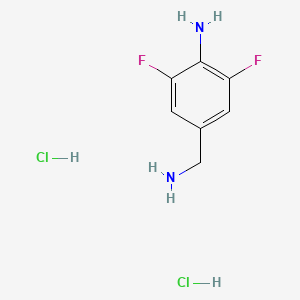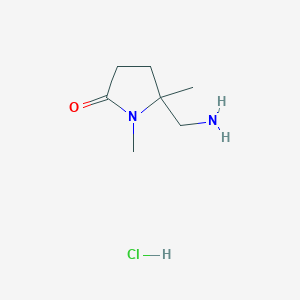
3-Amino-5-(1-methylethoxy)-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-(propan-2-yloxy)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes an amino group (-NH2) and an isopropoxy group (-OCH(CH3)2) attached to the phenol ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-(propan-2-yloxy)phenol typically involves the following steps:
Nitration: The starting material, 3-hydroxyanisole, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Etherification: The hydroxyl group at the 3-position is etherified with isopropyl bromide in the presence of a base like potassium carbonate to introduce the isopropoxy group.
Industrial Production Methods
Industrial production of 3-amino-5-(propan-2-yloxy)phenol follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-(propan-2-yloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as diazotization followed by coupling with aromatic compounds to form azo dyes.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Sodium nitrite, hydrochloric acid, aromatic compounds for coupling.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Azo dyes.
Aplicaciones Científicas De Investigación
3-Amino-5-(propan-2-yloxy)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-amino-5-(propan-2-yloxy)phenol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
Antioxidant Activity: The phenol group can scavenge free radicals, providing antioxidant effects.
Antimicrobial Activity: The amino and isopropoxy groups can interact with microbial cell membranes, disrupting their integrity and leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-4-hydroxyphenol: Similar structure but lacks the isopropoxy group.
3-Amino-5-methoxyphenol: Similar structure but has a methoxy group instead of an isopropoxy group.
Uniqueness
3-Amino-5-(propan-2-yloxy)phenol is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
3-amino-5-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H13NO2/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6,11H,10H2,1-2H3 |
Clave InChI |
NTYOWGQXOPBYCO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=CC(=C1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({[(2-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)butanoic acid](/img/structure/B13479108.png)
![[1-(Ethylamino)cyclopentyl]methanol hydrochloride](/img/structure/B13479110.png)
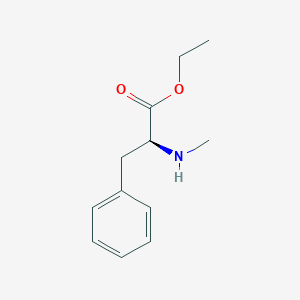
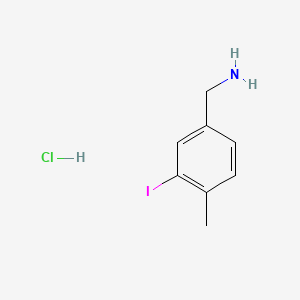
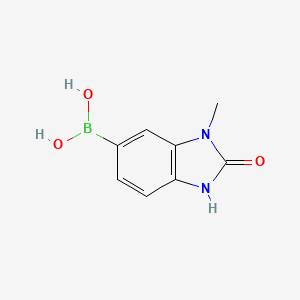
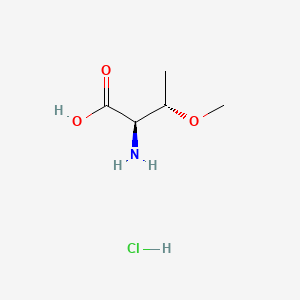

![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-M-tolyl-propionic acid](/img/structure/B13479191.png)
